1-[4-(2-Methylpyrazol-3-YL)-3,6-dihydro-2H-pyridin-1-YL]prop-2-EN-1-one
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Overview
Description
1-[4-(2-Methylpyrazol-3-YL)-3,6-dihydro-2H-pyridin-1-YL]prop-2-EN-1-one is a heterocyclic compound that features both pyrazole and pyridine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methylpyrazol-3-YL)-3,6-dihydro-2H-pyridin-1-YL]prop-2-EN-1-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-methylpyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyridine ring. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methylpyrazol-3-YL)-3,6-dihydro-2H-pyridin-1-YL]prop-2-EN-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(2-Methylpyrazol-3-YL)-3,6-dihydro-2H-pyridin-1-YL]prop-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(2-Methylpyrazol-3-YL)-3,6-dihydro-2H-pyridin-1-YL]prop-2-EN-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrazole: A simpler compound that shares the pyrazole ring structure.
3,6-Dihydro-2H-pyridine: A compound that shares the pyridine ring structure.
Prop-2-en-1-one: A compound that shares the enone structure.
Uniqueness
1-[4-(2-Methylpyrazol-3-YL)-3,6-dihydro-2H-pyridin-1-YL]prop-2-EN-1-one is unique due to its combination of pyrazole and pyridine rings, which can confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1-[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-12(16)15-8-5-10(6-9-15)11-4-7-13-14(11)2/h3-5,7H,1,6,8-9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCQJBXFJMBOJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CCN(CC2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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